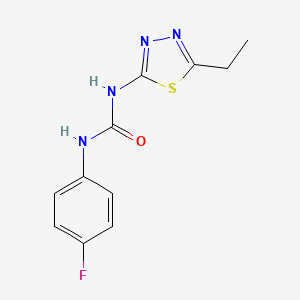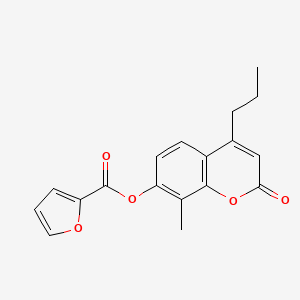![molecular formula C14H9ClN2O2S2 B5822671 5-({5-[(4-chlorophenyl)thio]-2-thienyl}methylene)-2,4-imidazolidinedione](/img/structure/B5822671.png)
5-({5-[(4-chlorophenyl)thio]-2-thienyl}methylene)-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-({5-[(4-chlorophenyl)thio]-2-thienyl}methylene)-2,4-imidazolidinedione, commonly known as CTM, is a compound that belongs to the class of thiazolidinediones. It is a synthetic compound that is widely used in scientific research for its various biochemical and physiological effects. CTM has a unique chemical structure that makes it an ideal candidate for studying the mechanism of action of thiazolidinediones.
作用机制
CTM exerts its effects through the activation of peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that play a crucial role in the regulation of various metabolic processes. CTM activates PPARs, which leads to the modulation of various genes involved in lipid metabolism, glucose homeostasis, and inflammation.
Biochemical and Physiological Effects
CTM has been shown to have various biochemical and physiological effects. It has been shown to improve insulin sensitivity, reduce inflammation, and decrease oxidative stress. CTM has also been shown to have neuroprotective effects and to improve cognitive function.
实验室实验的优点和局限性
CTM has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It also has a unique chemical structure that makes it an ideal candidate for studying the mechanism of action of thiazolidinediones. However, CTM also has some limitations. It has poor solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of CTM. One area of research is the potential use of CTM in the treatment of cancer. CTM has been shown to have anticancer properties, and further research is needed to determine its potential as a cancer treatment. Another area of research is the potential use of CTM in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. CTM has been shown to have neuroprotective effects, and further research is needed to determine its potential as a treatment for these diseases. Additionally, further research is needed to determine the optimal dosage and administration of CTM for various applications.
合成方法
The synthesis of CTM involves the reaction of 4-chlorobenzenethiol with 2-thiophenecarboxaldehyde to form 5-[(4-chlorophenyl)thio]-2-thiophenecarboxaldehyde. This intermediate is then reacted with urea to form 5-({5-[(4-chlorophenyl)thio]-2-thienyl}methylene)-2,4-imidazolidinedione.
科学研究应用
CTM is widely used in scientific research for its various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and antidiabetic properties. CTM has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
(5E)-5-[[5-(4-chlorophenyl)sulfanylthiophen-2-yl]methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2S2/c15-8-1-3-9(4-2-8)20-12-6-5-10(21-12)7-11-13(18)17-14(19)16-11/h1-7H,(H2,16,17,18,19)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYYSADLPYCMGW-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC=C(S2)C=C3C(=O)NC(=O)N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1SC2=CC=C(S2)/C=C/3\C(=O)NC(=O)N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(4-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5822590.png)



![methyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B5822617.png)




![N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzenesulfonamide](/img/structure/B5822663.png)

![4'-[(4-iodobenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5822672.png)

![3-(5-methyl-2-furyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5822685.png)